Methyl 5-carbamoylnicotinate
Description
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl 5-carbamoylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(12)6-2-5(7(9)11)3-10-4-6/h2-4H,1H3,(H2,9,11) |
InChI Key |
NGXBKRABLDSHRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Esterification and Carbamoylation
Step 1: Esterification of Nicotinic Acid Derivative
Nicotinic acid is converted to its methyl ester using standard esterification methods, often involving acidic catalysts or activation with condensing agents.
Step 2: Introduction of Carbamoyl Group
The carbamoyl group (-CONH2) at the 5-position is introduced by reacting the methyl nicotinate intermediate with suitable amide-forming reagents such as carbonyldiimidazole or via direct amidation using ammonia or ammonium salts under controlled conditions.
Use of Nicotinoyl Halides
- Nicotinoyl halides can be reacted with metal salts of carboxylic acids to form mixed anhydrides or amides, which can be further converted into this compound derivatives.
Detailed Experimental Procedures from Research Literature
A comprehensive synthetic procedure is exemplified in a study involving nicotinamide derivatives related to this compound:
| Step | Reagents & Conditions | Description & Outcome |
|---|---|---|
| 1 | 5-Methyl-nicotinamide + Acetonitrile + 4-fluorobenzyl bromide, reflux 8 h | Formation of 3-carbamoyl-1-(4-fluorobenzyl)-5-methylpyridin-1-ium bromide (70% yield) |
| 2 | Sodium bicarbonate + Sodium dithionite, Ar atmosphere, room temp, 3 h | Reduction to 1-(4-fluorobenzyl)-5-methyl-1,4-dihydropyridine-3-carboxamide (50% yield) |
This method demonstrates the functionalization of the nicotinamide core with carbamoyl and methyl groups, highlighting the use of nucleophilic substitution and reduction steps.
Analytical Data Supporting Preparation
- Nuclear Magnetic Resonance (NMR): Both ^1H and ^13C NMR are used to confirm the structure of this compound and intermediates, with chemical shifts consistent with carbamoyl and methyl ester functionalities.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and purity.
- Chromatography: Thin-layer chromatography (TLC) and column chromatography are employed for monitoring reaction progress and purification.
- Solubility and Stability: Studies include thermodynamic solubility determination and cyclic voltammetry to assess redox properties relevant to the compound's stability and reactivity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Nicotinic acid or nicotinamide derivatives |
| Key Reagents | Boron trifluoride, N,N'-carbonyldiimidazole, p-toluene sulfonic acid, methylating agents |
| Solvents | Benzene, toluene, xylene, dioxane, acetonitrile |
| Reaction Temperature | Room temperature to reflux (approx. 25°C to 110°C) |
| Reaction Time | 6 hours to overnight |
| Yields | Typically 50-70% depending on step and purification |
| Purification | Filtration, recrystallization, column chromatography |
| Analytical Methods | ^1H NMR, ^13C NMR, HRMS, TLC, UV-Vis, fluorescence spectroscopy, cyclic voltammetry |
Notes on Optimization and Variations
- The choice of solvent and condensing agent significantly affects the reaction rate and yield.
- Use of inert atmosphere (argon) and control of temperature prevents side reactions.
- Reduction steps (e.g., sodium dithionite) are applied to convert pyridinium salts to dihydropyridine derivatives when relevant.
- Metal salt intermediates can be employed to facilitate amide bond formation via mixed anhydrides.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-carbamoylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Methyl 5-carbamoylnicotinate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid derivatives.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of conditions related to nicotinic acid pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-carbamoylnicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. These receptors are ionotropic and play a crucial role in neurotransmission. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes.
Comparison with Similar Compounds
Structural and Physical Properties
Substituents on the pyridine ring significantly alter molecular weight, polarity, and physicochemical behavior. Below is a comparison of key analogs:
*Inferred data based on substituent contributions.
Key Observations :
- Polarity : The carbamoyl group increases polarity compared to methyl or halogen substituents, enhancing water solubility and hydrogen-bonding capacity.
- Molecular Weight : Bromine and carbamoyl substituents raise molecular weight, affecting crystallization and melting points.
- Reactivity : Halogenated analogs (Br, Cl) are prone to nucleophilic substitution, whereas carbamoyl groups may undergo hydrolysis or participate in hydrogen bonding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
